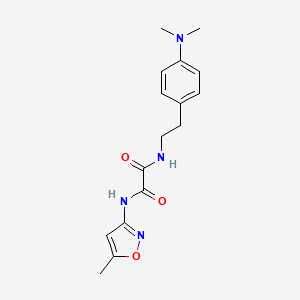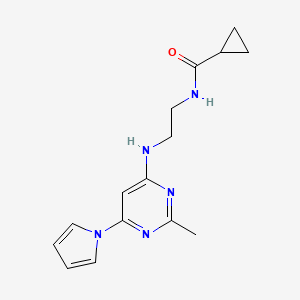![molecular formula C9H12N4OS B2840908 2-[(methylamino)carbonothioyl]-N-phenylhydrazinecarboxamide CAS No. 364594-39-8](/img/structure/B2840908.png)
2-[(methylamino)carbonothioyl]-N-phenylhydrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthetic Chemistry Applications
The utility of this compound extends significantly in the field of synthetic organic chemistry. For example, it has been used in the synthesis of new tetrahydrobenzo[b]thiophene derivatives and tetrahydrobenzothienopyrimidine derivatives under microwave irradiation. These reactions showcase the compound's versatility in forming various heterocyclic structures, essential for developing new materials and active pharmaceutical ingredients (Abdalha, El-Regal, El-Kassaby, & Ali, 2011).
Materials Science
In materials science, derivatives of this compound have been explored for their potential in creating protective coatings and inhibitors. For example, thiosemicarbazide derivatives have been synthesized and used as carbon steel corrosion inhibitors in hydrochloric acid solution, demonstrating the compound's application in extending the lifespan of metals in corrosive environments (Shahabi, Norouzi, & Ganjali, 2015).
Photocatalytic Reactions
The compound has also been utilized in photocatalytic reactions for the formation of thioamide bonds, leveraging carbon nitride-based photocatalysts. This application is crucial for developing sustainable and green chemistry methodologies, further broadening the compound's utility in chemical syntheses (Kurpil, Kumru, Heil, Antonietti, & Savateev, 2018).
Antimicrobial and Anticancer Research
Furthermore, some novel derivatives have been explored for their antimicrobial and anticancer activities. The synthesis and characterization of thiophene-2-carboxaldehyde derivatives have shown promising results in optical spectroscopic and docking studies, indicating the compound's potential in medicinal chemistry for developing new therapeutic agents with less toxicity and good biological activity (Shareef, Musthafa, Velmurugan, Karthikeyan, Ganesan, Padusha, Musthafa, & Mohamed, 2016).
properties
IUPAC Name |
1-(methylcarbamothioylamino)-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4OS/c1-10-9(15)13-12-8(14)11-7-5-3-2-4-6-7/h2-6H,1H3,(H2,10,13,15)(H2,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUITZWFOUPXJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NNC(=O)NC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-cyano-3-methylbutan-2-yl)-2-[(2-methyl-1,3-benzothiazol-6-yl)amino]acetamide](/img/structure/B2840825.png)






![2-Methyl-4-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2840839.png)



![N-(2,5-dimethoxyphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2840846.png)
![2-Azabicyclo[2.2.2]octane-6-carboxylic acid hydrochloride](/img/structure/B2840847.png)
![N-Ethyl-N-[2-[4-(1,3-oxazol-2-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2840848.png)